molecular formula C11H13N B3382104 2-Methyl-2-(o-tolyl)propanenitrile CAS No. 30568-28-6

2-Methyl-2-(o-tolyl)propanenitrile

Cat. No.: B3382104
CAS No.: 30568-28-6
M. Wt: 159.23 g/mol
InChI Key: LAKNHJUWKUCCBE-UHFFFAOYSA-N
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Description

2-Methyl-2-(o-tolyl)propanenitrile: is an organic compound with the molecular formula C11H13N. It is a nitrile derivative, characterized by the presence of a cyano group (-C≡N) attached to a tertiary carbon atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(o-tolyl)propanenitrile typically involves the reaction of o-tolylmagnesium bromide with acetone cyanohydrin. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the cyanohydrin. The general reaction scheme is as follows:

  • Preparation of o-tolylmagnesium bromide by reacting o-bromotoluene with magnesium in dry ether.
  • Addition of acetone cyanohydrin to the Grignard reagent to form the desired nitrile.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-(o-tolyl)propanenitrile undergoes various chemical reactions, including:

    Reduction: The nitrile group can be reduced to an amine using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Hydrolysis: Acidic or basic hydrolysis of the nitrile group yields the corresponding carboxylic acid or amide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Hydrolysis: Aqueous acid (HCl) or base (NaOH) under reflux conditions.

    Substitution: Concentrated nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products:

    Reduction: 2-Methyl-2-(o-tolyl)propanamine.

    Hydrolysis: 2-Methyl-2-(o-tolyl)propanoic acid or 2-Methyl-2-(o-tolyl)propanamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Methyl-2-(o-tolyl)propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals, agrochemicals, and dyes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(o-tolyl)propanenitrile depends on its specific application. In chemical reactions, the nitrile group can act as an electrophile, participating in nucleophilic addition and substitution reactions. In biological systems, its mechanism of action would be related to its interaction with molecular targets such as enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

    2-Methylpropanenitrile: Lacks the aromatic ring, making it less reactive in electrophilic substitution reactions.

    o-Tolunitrile: Contains a nitrile group directly attached to the aromatic ring, differing in the position of the nitrile group.

    2-Methyl-2-phenylpropanenitrile: Similar structure but with a phenyl group instead of an o-tolyl group, affecting its reactivity and applications.

Uniqueness: 2-Methyl-2-(o-tolyl)propanenitrile is unique due to the presence of both a tertiary carbon and an aromatic ring, which influence its chemical reactivity and potential applications. Its structure allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-methyl-2-(2-methylphenyl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-9-6-4-5-7-10(9)11(2,3)8-12/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKNHJUWKUCCBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)(C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601298056
Record name α,α,2-Trimethylbenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601298056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30568-28-6
Record name α,α,2-Trimethylbenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30568-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α,α,2-Trimethylbenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601298056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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